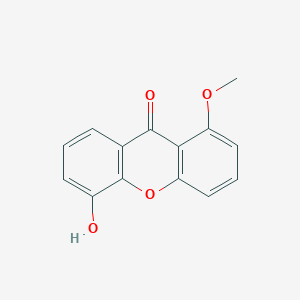

5-Hydroxy-1-methoxyxanthone

Overview

Description

5-Hydroxy-1-methoxyxanthone: is a naturally occurring xanthone derivative. Xanthones are a class of oxygenated heterocyclic compounds known for their diverse biological activities. The structure of this compound consists of a xanthone core with a hydroxyl group at the fifth position and a methoxy group at the first position. This compound is found in various plant species and has been studied for its potential pharmacological properties.

Mechanism of Action

Target of Action

5-Hydroxy-1-methoxyxanthone has been found to exhibit antifungal properties against Cladosporium cucumerinum . It also shows varying degrees of inhibition of monoamine oxidase A and B .

Mode of Action

It is known to interact with its targets (such as monoamine oxidase a and b) and induce changes that lead to its biological effects .

Biochemical Pathways

Xanthones, including this compound, are secondary metabolites produced by plant organisms . Their biosynthesis involves the shikimate and the acetate pathways, which originate in plastids and endoplasmic reticulum, respectively . The pathway continues following three alternative routes, two phenylalanine-dependent and one phenylalanine-independent . All three routes lead to the biosynthesis of 2,3′,4,6-tetrahydroxybenzophenone, which is the central intermediate .

Pharmacokinetics

It is known that glycosylation of xanthones, such as in xanthone glucosides, can improve characteristics like solubility and pharmacological activity , which could potentially impact the bioavailability of this compound.

Result of Action

The molecular and cellular effects of this compound’s action include potent concentration-dependent relaxation in rat coronary artery rings pre-contracted with 1 μM of 5-hydroxytryptamine .

Action Environment

It is known that the biosynthesis of xanthones in plants can be influenced by various environmental factors .

Biochemical Analysis

Cellular Effects

5-Hydroxy-1-methoxyxanthone has been shown to have a variety of effects on cells. For instance, it has been reported to induce potent concentration-dependent relaxation in rat coronary artery rings

Molecular Mechanism

It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

This compound is involved in the xanthone biosynthetic pathway in plants, which involves the shikimate and the acetate pathways

Preparation Methods

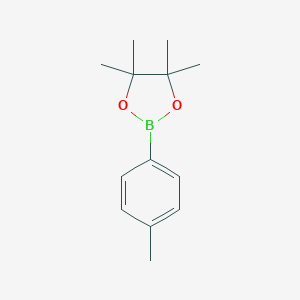

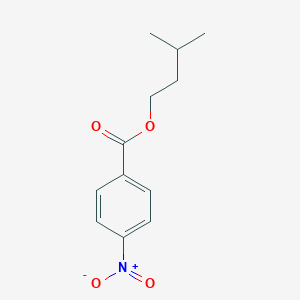

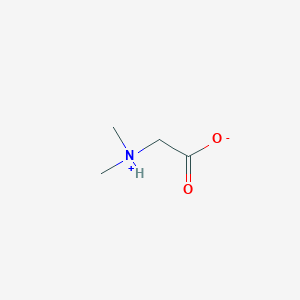

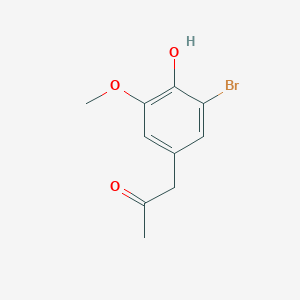

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-1-methoxyxanthone can be achieved through several methods. One common approach involves the cyclization of appropriate benzophenone derivatives. For instance, the reaction of 2-hydroxybenzophenone with methoxyphenol under acidic conditions can yield the desired xanthone derivative. Another method involves the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions. The use of catalysts such as zinc chloride or phosphoryl chloride can enhance the efficiency of the cyclization process. Additionally, continuous flow reactors may be employed to ensure consistent production and high purity of the compound .

Chemical Reactions Analysis

Types of Reactions: 5-Hydroxy-1-methoxyxanthone undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

Reduction: The carbonyl group in the xanthone core can be reduced to form hydroxyxanthones.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride can be employed.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Hydroxyxanthones.

Substitution: Various substituted xanthones depending on the nucleophile used

Scientific Research Applications

Chemistry: 5-Hydroxy-1-methoxyxanthone is used as a building block in the synthesis of more complex xanthone derivatives. Its unique structure allows for the exploration of various chemical modifications.

Biology: In biological research, this compound is studied for its potential antioxidant and anti-inflammatory properties. It has shown promise in inhibiting certain enzymes and pathways involved in oxidative stress and inflammation .

Medicine: this compound has been investigated for its potential therapeutic applications, including anticancer, antimicrobial, and neuroprotective effects. Its ability to interact with specific molecular targets makes it a candidate for drug development .

Industry: In the industrial sector, this compound is used in the development of natural product-based pharmaceuticals and nutraceuticals. Its bioactive properties make it a valuable ingredient in health supplements .

Comparison with Similar Compounds

- 1-Hydroxy-5-methoxyxanthone

- 1-Hydroxy-7-methoxyxanthone

- 2-Hydroxy-1-methoxyxanthone

- 3-Hydroxy-2-methoxyxanthone

- 3-Hydroxy-4-methoxyxanthone

Comparison: 5-Hydroxy-1-methoxyxanthone is unique due to the specific positioning of the hydroxyl and methoxy groups, which can influence its biological activity and chemical reactivity. Compared to other methoxyxanthones, it may exhibit different pharmacokinetic properties and bioavailability. The presence of the hydroxyl group at the fifth position can enhance its antioxidant activity compared to other derivatives .

Properties

IUPAC Name |

5-hydroxy-1-methoxyxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O4/c1-17-10-6-3-7-11-12(10)13(16)8-4-2-5-9(15)14(8)18-11/h2-7,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCAMSSLNXVYMKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C(=O)C3=C(O2)C(=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20333064 | |

| Record name | 5-Hydroxy-1-methoxyxanthone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20333064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27770-13-4 | |

| Record name | 5-Hydroxy-1-methoxyxanthone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20333064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Oxocyclohexanecarbonyl)-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one](/img/structure/B42409.png)

![Ethanone, 1-[3-[[(2R)-1-methyl-2-pyrrolidinyl]methyl]-5-[(1E)-2-(phenylsulfonyl)ethenyl]-1H-indol-1-yl]-](/img/structure/B42422.png)